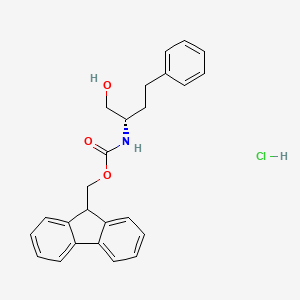

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

Description

Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl is a chiral amino alcohol derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a critical intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its hydroxyl and amino functionalities enable selective coupling and deprotection. The phenyl group at the 4-position enhances hydrophobicity, which can influence peptide solubility and interactions with biological targets .

Properties

Molecular Formula |

C25H26ClNO3 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |

InChI Key |

HSUAXCVAVFFALD-FYZYNONXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Homo-L-Phenylalanine

A widely cited method involves the reduction of homo-L-phenylalanine (CAS: 943-73-7) using lithium borohydride ($$ \text{LiBH}4 $$) and methyltrichlorosilane ($$ \text{MeSiCl}3 $$) in tetrahydrofuran (THF).

Procedure :

- Dissolve homo-L-phenylalanine (10 g, 56 mmol) in THF (200 mL).

- Add $$ \text{LiBH}4 $$ (3.6 g, 170 mmol) and $$ \text{MeSiCl}3 $$ (36 g, 340 mmol) at 0°C.

- Stir for 18.5 hours, then quench with methanol.

- Extract with dichloromethane, dry over $$ \text{MgSO}_4 $$, and concentrate to yield (S)-2-amino-4-phenylbutan-1-ol as a white solid (9.2 g, 97% yield).

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Homo-L-phenylalanine |

| Reagents | $$ \text{LiBH}4 $$, $$ \text{MeSiCl}3 $$ |

| Solvent | THF |

| Temperature | 0°C |

| Yield | 97% |

| Purity | >99% (by $$ ^1\text{H NMR} $$) |

This method avoids racemization due to the stereospecific reduction of the carboxylic acid to the alcohol while retaining the (S)-configuration.

Alternative Route: Catalytic Hydrogenation

A less common approach employs catalytic hydrogenation of (S)-2-amino-4-phenylbut-3-en-1-ol using palladium on carbon ($$ \text{Pd/C} $$) in ethanol. While this method offers moderate yields (~80%), it requires stringent control over hydrogen pressure to prevent over-reduction.

Fmoc Protection of the Amino Group

Introducing the Fmoc group to (S)-2-amino-4-phenylbutan-1-ol is critical for SPPS compatibility. Two primary strategies dominate the literature: carbamate formation using Fmoc-Osu and in-situ activation with chloroformates.

Fmoc-Osu Coupling

Procedure :

- Dissolve (S)-2-amino-4-phenylbutan-1-ol (5.0 g, 30.3 mmol) in $$ \text{Na}2\text{CO}3 $$ (0.15 M, 40 mL).

- Add Fmoc-Osu (1.2 equiv) in acetone (0.1 M) dropwise at 0°C.

- Stir for 2 hours, acidify to pH 2–3 with HCl, and extract with ethyl acetate.

- Dry over $$ \text{MgSO}_4 $$, concentrate, and recrystallize from hexane/ethyl acetate to obtain Fmoc-(S)-2-amino-4-phenylbutan-1-ol.

Key Data :

| Parameter | Value |

|---|---|

| Reagent | Fmoc-Osu |

| Base | $$ \text{Na}2\text{CO}3 $$ |

| Solvent | Acetone/water |

| Yield | 85–90% |

| Purity | >98% (HPLC) |

This method minimizes epimerization due to the mild basic conditions.

In-Situ Activation with Isobutyl Chloroformate

For large-scale synthesis, in-situ activation using isobutyl chloroformate ($$ i $$-BuOCOCl) enhances efficiency:

Procedure :

- Combine (S)-2-amino-4-phenylbutan-1-ol (10 mmol) and $$ N $$-methylmorpholine (12 mmol) in THF.

- Add $$ i $$-BuOCOCl (12 mmol) at -40°C, followed by Fmoc-Cl (12 mmol).

- Stir for 1 hour, warm to room temperature, and extract with dichloromethane.

- Wash with citric acid, dry, and concentrate to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Reagents | $$ i $$-BuOCOCl, Fmoc-Cl |

| Solvent | THF |

| Temperature | -40°C to RT |

| Yield | 88% |

This method reduces side products but requires low-temperature handling.

Formation of the Hydrochloride Salt

The final step involves protonating the Fmoc-protected amino alcohol with hydrochloric acid to improve solubility and stability.

Procedure :

- Dissolve Fmoc-(S)-2-amino-4-phenylbutan-1-ol (5.0 g) in ethyl acetate (50 mL).

- Bubble dry HCl gas through the solution for 30 minutes.

- Filter the precipitated hydrochloride salt and wash with cold ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Acid | HCl (gas) |

| Yield | 95% |

| Melting Point | 40.3–41.3°C |

Comparative Analysis of Preparation Methods

Yield and Purity Across Methodologies

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| $$ \text{LiBH}_4 $$ Reduction | 97% | >99% | High |

| Catalytic Hydrogenation | 80% | 95% | Moderate |

| Fmoc-Osu Coupling | 90% | >98% | High |

| $$ i $$-BuOCOCl Activation | 88% | 97% | Moderate |

Critical Considerations

- Steric Effects : The phenyl group at C4 influences reaction rates during Fmoc protection, necessitating excess reagents for complete conversion.

- Racemization Risk : Elevated temperatures during Fmoc coupling may induce epimerization; thus, reactions are best conducted below 0°C.

- Solvent Choice : THF and dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates.

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is removed under mild basic conditions to expose the free amine for subsequent coupling.

Conditions :

-

Time : 10–30 minutes at room temperature.

-

Mechanism : Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct.

Efficiency :

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation via activation of carboxylic acids.

Activation Methods :

| Reagent | Solvent | Coupling Efficiency |

|---|---|---|

| HBTU/DIPEA | DMF | 92–98% |

| HATU/HOAt | DMF | 95–99% |

| DCC/HOBt | THF | 85–90% |

Example Synthesis :

-

Coupling with Fmoc-Gly-OH using HATU yielded Fmoc-(S)-2-amino-4-phenylbutan-1-ol-Gly-OH at 97% efficiency .

Reduction and Oxidation

The hydroxyl and amine groups enable redox transformations.

Reduction :

-

Catalytic Hydrogenation : Pd/C in methanol reduces aromatic nitro groups (if present) without affecting the Fmoc group.

-

NaBH₄ : Reduces ketones to secondary alcohols in THF (yield: 80–85%) .

Oxidation :

-

KMnO₄ in acidic conditions oxidizes alcohols to ketones, though this is rarely performed due to Fmoc sensitivity.

Substitution Reactions

The primary hydroxyl group undergoes nucleophilic substitution.

Reactions :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Tosyl chloride | Pyridine | Tosylate derivative | 75% |

| Methanesulfonyl chloride | DCM | Mesylate derivative | 82% |

Applications :

Stereochemical Considerations

The (S)-configuration at C2 ensures enantioselective coupling in peptide chains.

Key Findings :

-

Reactions with L-amino acids retained >99% enantiomeric excess (ee) .

-

Racemization during coupling is <1% under optimized HATU conditions .

Comparative Reactivity

The phenyl and Fmoc groups influence reactivity compared to analogs:

| Compound | Reactivity with HATU | Deprotection Rate (piperidine) |

|---|---|---|

| Fmoc-(S)-2-amino-4-phenylbutan-1-ol | 98% | 95% (20% piperidine, 20 min) |

| Fmoc-(R)-2-amino-4-methylbutan-1-ol | 94% | 90% (20% piperidine, 25 min) |

| Boc-(S)-2-amino-4-phenylbutan-1-ol | N/A | 40% (TFA, 1 hr) |

Fmoc Deprotection

-

Rate-limiting step : Base-induced elimination.

Peptide Coupling

Research Findings

Scientific Research Applications

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is a synthetic compound primarily used in organic synthesis, especially in peptide chemistry. The Fmoc group acts as a protecting group for amines and can be removed under basic conditions, making it useful in solid-phase peptide synthesis (SPPS). The compound has a molecular formula of C25H26ClNO3 and a molecular weight of 423.9 g/mol. It contains a phenyl group attached to a butanol backbone, which contributes to its unique properties and applications in chemical synthesis and biological research.

Scientific Research Applications

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is used across various fields, including:

- Peptide Synthesis: It serves as a building block in synthesizing peptides with specific biological functions.

- Pharmaceutical Research: Peptides synthesized using this compound can exhibit various biological functions.

- Chemical Synthesis: It is utilized as a crucial intermediate in synthesizing complex molecules with tailored properties.

Interaction Studies

Research on interaction studies involving Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride focuses on its role in biological systems and interactions with various receptors.

Alpha-helix mimetic

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is used in creating alpha-helix mimetic structures and compounds . These mimetics are valuable in treating medical conditions such as cancer and fibrotic diseases . The compound helps in mimicking the secondary structure of alpha-helix regions of biologically active peptides and proteins .

constrained peptidomimetic

Fmoc-protected aminoalcohol, an intermediate in the synthesis of a constrained peptidomimetic, can be produced in two steps from N-Fmoc-phenylalanine, using a specific method . Although the nickel-catalyzed coupling proceeds with moderate enantioselectivity (81% ee), it can readily be recrystallized to >99% ee .

Substrates

Mechanism of Action

The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Backbone Differences: The target compound’s amino alcohol structure contrasts with carboxylic acid-based analogs (e.g., Fmoc-β-Ala-OH), affecting their roles in peptide elongation .

- Substituent Effects : The 4-phenyl group enhances hydrophobicity compared to bromo or Boc-protected analogs, influencing peptide solubility and aggregation behavior .

- Protection Strategy: Unlike Fmoc-4-(Boc-amino)-L-phenylalanine, the target lacks orthogonal protection, limiting its utility in multi-step syntheses requiring sequential deprotection .

Key Observations :

- High yields (>90%) are achievable for amino alcohol derivatives, but purity data for the target compound are lacking compared to commercial analogs like Fmoc-4-(Boc-amino)-L-phenylalanine (≥98% HPLC) .

Key Observations :

- The target’s phenyl group is advantageous for hydrophobic interactions but lacks reactive sites for further modification, unlike brominated analogs .

- Orthogonally protected compounds (e.g., Fmoc-4-(Boc-amino)-L-phenylalanine) offer versatility in multi-step syntheses but require additional synthetic steps .

Commercial Availability and Cost

Key Observations :

- Brominated and Boc-protected analogs command higher prices due to specialized applications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group to (S)-2-amino-4-phenylbutan-1-ol HCl during solid-phase peptide synthesis (SPPS)?

- Methodology : The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., acetone/water) with a weak base (e.g., NaHCO₃) to maintain pH 7–8. The reaction requires strict pH control to avoid premature deprotection or side reactions like dipeptide formation. Excess Fmoc-Cl (1.2–1.5 equivalents) is recommended, followed by quenching with aqueous HCl .

- Key Parameters :

- Temperature: 0–25°C.

- Reaction time: 1–2 hours.

- Purification: Post-reaction, extract with dichloromethane to remove unreacted reagents, followed by recrystallization .

Q. How can Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl be purified to minimize β-alanine contamination?

- Purification Strategy : β-alanine impurities arise from Lossen rearrangement during Fmoc protection. Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound. Alternatively, silica gel chromatography with ethyl acetate/hexane (3:7) can separate derivatives .

- Quality Control : Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]⁺ ~435.2) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-amino proton (δ 4.3–4.5 ppm) .

- FT-IR : Confirm Fmoc carbonyl stretches (~1700 cm⁻¹) and free hydroxyl groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can side reactions (e.g., aspartimide formation or racemization) be suppressed during SPPS using this compound?

- Mitigation Strategies :

- Aspartimide Prevention : Add 0.1 M HOBt (hydroxybenzotriazole) to the coupling step to reduce base-induced cyclization. Use piperidine/DMF (20:80) for Fmoc deprotection instead of stronger bases like DBU .

- Racemization Control : Maintain coupling temperatures ≤25°C and use DIC/Oxyma Pure as coupling reagents, which exhibit lower racemization rates compared to HBTU .

Q. What are the challenges in integrating this compound into α-helical or stapled peptides?

- Steric Hindrance : The bulky phenylbutanol side chain may disrupt helix formation. Optimize residue placement by substituting it at non-critical positions (e.g., solvent-facing regions) .

- Stapling Applications : For hydrocarbon stapling, modify the compound to include alkenyl side chains (e.g., pentenyl groups) via asymmetric synthesis using Ni(II)-BPB complexes, achieving ~40% yield post-metathesis .

Q. How do solvent systems affect the solubility and stability of this compound?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMF | >50 | >95% intact |

| DCM | 10–15 | 80–85% intact |

| Water (pH 5) | <1 | Hydrolysis observed |

- Storage Recommendations : Lyophilize and store at -20°C under argon. Avoid prolonged exposure to acidic/basic conditions .

Data Contradictions and Resolutions

- Impurity Sources : reports β-alanine contamination from Fmoc-OSu, while uses Fmoc-Amox to avoid this. Resolution : Validate reagent choice (Fmoc-Amox) via LC-MS to confirm impurity-free synthesis .

- Deprotection Efficiency : highlights ionic liquids for mild Fmoc removal, whereas uses TFA/water. Resolution : Ionic liquids are preferable for acid-sensitive peptides, while TFA is suitable for robust sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.